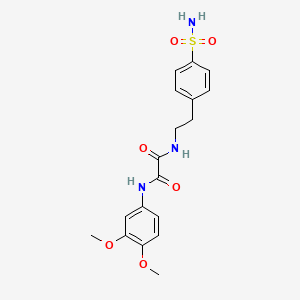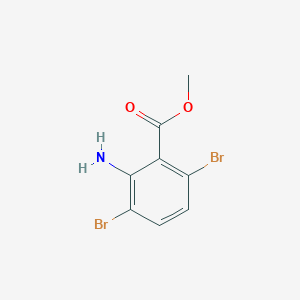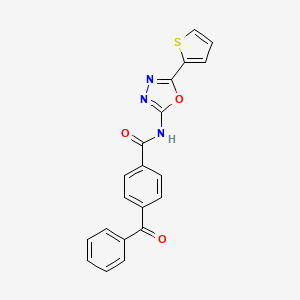![molecular formula C25H21N3O B2423815 5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-52-6](/img/structure/B2423815.png)
5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused with a pyridine ring . Pyrazoles are another class of organic compounds, characterized by a five-membered ring with three carbon atoms and two nitrogen atoms. The specific compound you mentioned seems to be a complex molecule that includes both a quinoline and a pyrazole ring in its structure.
Molecular Structure Analysis
The molecular structure of quinoline and pyrazole derivatives can be analyzed using techniques like 1-D and 2-D NMR spectroscopy . These techniques can provide information about the connectivity of the hydrogen atoms in the molecule and the arrangement of its functional groups .Chemical Reactions Analysis
Quinoline and pyrazole derivatives can participate in a variety of chemical reactions. For example, quinolines can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Pyrazoles can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline and pyrazole derivatives can be influenced by factors like their functional groups and the arrangement of their atoms. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to analyze these properties .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Quinoline and its derivatives, including quinoxaline and quinazoline frameworks, are highlighted for their chemical versatility and broad spectrum of biological activities. These heterocyclic compounds have been synthesized through various methodologies, enabling the exploration of their potential applications in medicinal chemistry and material science. The synthesis of these compounds often involves condensation reactions between diamines and diketones or the reduction of amino acids, offering a pathway to an array of structurally diverse derivatives (Ibrahim, 2011).
Biological Activities
Quinoline and quinazoline derivatives exhibit a wide range of biological activities. These compounds have been studied for their anticancer, antibacterial, antifungal, and anti-inflammatory properties. Quinazolines, in particular, have been recognized for their optoelectronic applications due to their luminescent properties, which make them valuable for the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). Additionally, the structural modification of quinoxalines has led to the discovery of compounds with significant antimicrobial activities and the potential for treating chronic and metabolic diseases (Pereira et al., 2015).
Anticorrosive Applications
Beyond their biological significance, quinoline derivatives have found applications as anticorrosive materials. These compounds demonstrate effectiveness against metallic corrosion by forming stable chelating complexes with surface metallic atoms. This property underscores the importance of quinoline derivatives in protecting materials against degradation, highlighting their industrial value (Verma et al., 2020).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, some quinoline derivatives can cause skin irritation or serious eye damage . It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or other resources for specific information .
Propiedades
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-11-12-23-21(13-17)25-22(24(26-27-25)19-8-4-3-5-9-19)16-28(23)15-18-7-6-10-20(14-18)29-2/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZCJOCIYZQUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)
![N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2423733.png)


![propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B2423739.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2423740.png)
![2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2423741.png)


![2-[(2,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423749.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423750.png)


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2423755.png)